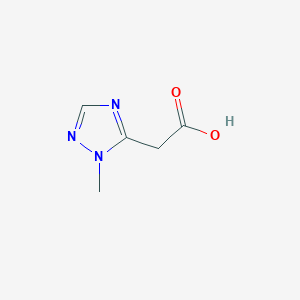2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC15994912
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7N3O2 |
|---|---|
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | 2-(2-methyl-1,2,4-triazol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C5H7N3O2/c1-8-4(2-5(9)10)6-3-7-8/h3H,2H2,1H3,(H,9,10) |
| Standard InChI Key | FEHVWPPTUKNGON-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NC=N1)CC(=O)O |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid (IUPAC name: 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid) consists of a 1,2,4-triazole ring system with a methyl group at the N1-position and an acetic acid side chain at the C5-position. The molecular formula is C₆H₈N₄O₂, with a molecular weight of 168.16 g/mol. The compound’s planar triazole ring facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₆H₈N₄O₂ |
| Molecular weight | 168.16 g/mol |
| IUPAC name | 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetic acid |
| CAS number | Not yet assigned |
| Solubility | Soluble in water, ethanol, DMSO |
Synthetic Methodologies
Conventional Batch Synthesis
Early synthetic routes relied on N-alkylation of 1,2,4-triazole precursors with halogenated acetic acid derivatives. For example, reacting 1-methyl-1H-1,2,4-triazole with bromoacetic acid in refluxing ethanol yields the target compound, though regioselectivity challenges often necessitate chromatographic purification .
Continuous-Flow Synthesis Advancements
Recent innovations in flow chemistry have addressed scalability and safety concerns. A two-step continuous-flow process developed by Tortoioli et al. (2020) involves:
-
Condensation: Formamide and acetimidamide precursors react at 120°C under pressurized conditions to form the triazole core.
-
Functionalization: The intermediate undergoes carboxylation with chloroacetic acid in a second reactor module.
This method achieves 85% yield with a residence time of 13.3 minutes, outperforming traditional batch protocols (typical yields: 50–60%) .
Table 2: Comparative Synthesis Metrics
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Yield | 50–60% | 85% |
| Reaction time | 6–8 hours | 13.3 minutes |
| Purity | 70–80% | 95% |
| Energy consumption | High | Moderate |
Physicochemical and Spectroscopic Analysis
Spectroscopic Characterization
-
IR Spectroscopy: A strong absorption band at 1700–1720 cm⁻¹ confirms the carboxylic acid C=O stretch. Triazole ring vibrations appear at 1550–1600 cm⁻¹ .
-
NMR Spectroscopy:
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset at 201.4°C, indicating moderate thermal stability suitable for pharmaceutical formulation .
Pharmacological Applications
Antimicrobial Activity
Triazole derivatives exhibit potent activity against Staphylococcus aureus (MIC: 5.2–933.4 μM). Structural optimization, such as introducing cycloalkyl or electron-rich heterocyclic groups at the triazole C3-position, enhances potency. For instance, compound 2.17 (MIC: 10.1 μM) shows efficacy comparable to ciprofloxacin (MIC: 4.7 μM) .
Table 3: Selected Antimicrobial Data
| Compound | MIC (μM) | MBC (μM) | Target Pathogen |
|---|---|---|---|
| 2.17 | 10.1 | 20.2 | S. aureus ATCC 25923 |
| 2.26 | 12.4 | 24.8 | S. aureus ATCC 25923 |
| Ciprofloxacin | 4.7 | 9.6 | S. aureus ATCC 25923 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume